tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)pyridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-5-4-6-12-9(8)7-14/h4-6,14H,7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVAWYIIXQYNEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590339 | |
| Record name | tert-Butyl [2-(hydroxymethyl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824429-51-8 | |
| Record name | 1,1-Dimethylethyl N-[2-(hydroxymethyl)-3-pyridinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824429-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-(hydroxymethyl)pyridin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Principal Preparation Routes
The synthesis of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate generally involves the reduction of a corresponding ester or protected amino acid derivative, followed by protection or deprotection steps as necessary. Two major approaches are documented:
Reduction of Ethyl 5-(tert-butoxycarbonylamino)picolinate
One of the most reported and efficient methods involves the reduction of ethyl 5-(tert-butoxycarbonylamino)picolinate using lithium aluminium hydride (LiAlH4) or lithium aluminium tetrahydride under controlled conditions.
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl 5-(tert-butoxycarbonylamino)picolinate (substrate) | Starting material containing the protected amino group and ester functionality | - | Commercially available or synthesized precursor |
| 2 | Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) or diethyl ether at 0 °C | Slow addition of LiAlH4 to substrate solution under inert atmosphere; stirring for 3-6.5 hours at 0 °C | 78 | Reaction monitored by TLC or other analytical methods; inert atmosphere required |
| 3 | Quenching with water and 10% NaOH solution | Carefully added to terminate the reaction and decompose excess hydride | - | Quenching must be controlled to avoid violent reaction |
| 4 | Filtration, drying over anhydrous Na2SO4, concentration | Isolation of the product by filtration and solvent removal | - | Product purified by standard techniques such as recrystallization or chromatography |
This method yields this compound with a yield of approximately 78% and high purity.
Multi-Step Synthesis via Aminomethyl Pyridinyl Carbamate
Another synthetic route involves a multi-step process starting from aminomethyl pyridin-3-yl carbamate derivatives. The key steps include:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Sodium tetrahydroborate (NaBH4) in methanol | Reduction of precursor compounds to introduce hydroxymethyl group |
| 2 | Diphenyl phosphoryl azide; 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF) | Activation and carbamate formation steps |
| 3 | Palladium 10% on activated carbon; hydrogen in ethyl acetate | Catalytic hydrogenation for reduction and deprotection steps |
This multi-step reaction sequence is adapted from bioorganic and medicinal chemistry protocols and typically requires careful control of reaction parameters to optimize yield and purity.
Notes on Reaction Monitoring and Purification
- Reaction Monitoring: Thin-layer chromatography (TLC) is commonly used to monitor the progress of reactions, especially during reductions and carbamate formation.
- Purification: The crude products are often purified by column chromatography using mixtures of ethyl acetate and hexane or by recrystallization from suitable solvents such as ethyl ether or n-heptane.
- Atmosphere: Many steps require an inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.
- Temperature Control: Low temperatures (0 °C or below) are critical for controlling reactivity and selectivity, especially during hydride reductions.
Comparative Summary of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| LiAlH4 Reduction of Ethyl Ester | LiAlH4 in THF or diethyl ether, 0 °C, 3-6.5 h | ~78 | High yield, straightforward | Requires careful quenching, moisture sensitive |
| Multi-step Carbamate Formation | NaBH4 reduction, DPPA, DBU, Pd/C hydrogenation | Not specified | Versatile, allows functional group manipulation | Multi-step, requires catalyst handling |
Research Findings and Optimization
- The LiAlH4 reduction method is widely cited for its efficiency and reproducibility, providing a robust route to the target compound with minimal side reactions.
- Multi-step methods allow for the introduction of diverse substituents and functional groups, useful in medicinal chemistry applications.
- Optimization of reaction temperature, solvent choice, and reagent stoichiometry significantly impacts yield and purity.
- Purification techniques such as column chromatography and crystallization are essential to achieve high-purity products suitable for further applications.
Chemical Reactions Analysis
Boc Deprotection Reactions
The Boc group undergoes acid-catalyzed cleavage to yield the free amine. This reaction is critical for generating reactive intermediates in drug synthesis:
Mechanism : Protonation of the carbamate oxygen increases electrophilicity, facilitating nucleophilic attack by water or alcohols to release CO₂ and tert-butanol .
Hydroxymethyl Group Oxidation
The primary alcohol moiety is oxidized to a carboxylic acid under mild conditions:
Applications : The carboxylic acid derivative serves as a precursor for amide couplings or metal-organic frameworks .
Reduction to Aminomethyl Derivatives
The hydroxymethyl group is reduced to an aminomethyl group via intermediate aldehyde formation:
Key Insight : LiAlH₄ achieves full reduction but requires anhydrous conditions .
Esterification and Etherification
The hydroxymethyl group reacts with acylating or alkylating agents:
Selectivity : Mitsunobu conditions favor inversion of configuration at the alcohol center .
Nucleophilic Substitution
The hydroxymethyl group is converted to a leaving group for substitution:
Example : Tosylation with TsCl in pyridine yields a tosylate intermediate, which reacts with sodium azide to form an azidomethyl derivative .
Cross-Coupling Reactions
The pyridine ring participates in metal-catalyzed couplings:
Challenges : Steric hindrance from the Boc group may reduce coupling efficiency .
Scientific Research Applications
Based on the search results provided, here's what is known about the applications of compounds similar to "tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate":
1. tert-Butyl 6-(Hydroxymethyl)pyridin-3-ylcarbamate
- Applications: It is used as a reagent in monitoring dynamic glycosylation in vivo using supersensitive click chemistry in mammalian cells and early zebra fish embryogenesis .
2. tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate
3. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate
- Protective Activity: This compound, also known as M4, has shown a moderate protective effect on astrocytes against amyloid beta 1-42 due to a reduction in TNF-α and free radicals in cell cultures .
- Enzyme Inhibition: M4 can act as both β-secretase and an acetylcholinesterase inhibitor, which prevents amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .
Additional compounds and related information:
- tert-Butyl pyridin-3-ylcarbamate: This compound and related products are available for scientific research .
- Other tert-butyl carbamates include tert-Butyl 1H-pyrrolo[2,3-b]pyridin-6-ylcarbamate, tert-Butyl 3-formyl-1H-indol-4-ylcarbamate, (2-Formyl-pyridin-3-yl)-carbamic acid tert-butyl ester, and others .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in different reactions, depending on the conditions. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyridine Carbamates
Key Observations :
- Positional Isomerism : The hydroxymethyl group’s position (e.g., 2 vs. 6 in the last entry) affects electronic distribution and steric interactions. For instance, the 2-hydroxymethyl derivative (target compound) may exhibit stronger intramolecular hydrogen bonding compared to the 6-substituted isomer .
- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine and chlorine substituents (e.g., in and ) increase electrophilicity at the pyridine ring, enhancing reactivity in nucleophilic aromatic substitution.
Table 2: Commercial Availability and Pricing (1 g Scale)
| Compound Name | Catalog ID | Price ($) |
|---|---|---|
| This compound | HB010 | 240 |
| tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate | HB004 | 420 |
| tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate | HB132 | 400 |
| tert-Butyl (2,5,6-trimethoxypyridin-3-yl)carbamate | HB214 | 450 |
Analysis :
- The target compound (HB010) is priced lower than fluorinated (HB004) or multi-methoxy analogs (HB214), likely due to simpler synthesis (e.g., fewer protection/deprotection steps) .
- Halogenated derivatives (e.g., HB214, ) command higher prices, reflecting the cost of halogenation reagents and purification challenges.
Reactivity and Application Differences
- Hydroxymethyl Group : The target compound’s -CH₂OH group enables functionalization via oxidation (to carboxylic acids) or esterification, making it versatile for prodrug design .
- Halogenated Derivatives : Compounds like tert-Butyl (2-chloro-5-(trifluoromethyl)pyridin-3-yl)carbamate () are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of C-Cl and C-CF₃ groups.
- Methoxy-Substituted Analogs : tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate () may exhibit enhanced metabolic stability in vivo due to reduced oxidative susceptibility.
Biological Activity
tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate is a compound belonging to the carbamate family, characterized by its pyridine ring with a hydroxymethyl substitution. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C11H16N2O3
- Molecular Weight : Approximately 224.26 g/mol
- Physical State : Solid
- Solubility : Soluble in various organic solvents
Synthesis
The synthesis of this compound typically involves multiple steps, emphasizing the precision required in its production. The general synthetic route includes:
- Formation of the Pyridine Ring : Utilizing appropriate reagents to construct the pyridine framework.
- Hydroxymethylation : Introducing the hydroxymethyl group through specific chemical reactions.
- Carbamoylation : The final step involves attaching the tert-butyl carbamate moiety.
This multi-step process highlights the complexity and potential for optimization in synthesizing this compound.
Anticancer Potential
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF cells, suggesting its potential as a therapeutic agent against tumors. Flow cytometry results indicated a dose-dependent increase in apoptosis, with notable suppression of tumor growth in animal models.
The biological profile of this compound suggests several mechanisms through which it may exert its effects:
- Inhibition of Cell Proliferation : The compound appears to interfere with key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : Evidence shows that it activates apoptotic pathways, leading to programmed cell death in cancerous cells.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-Butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate | C11H16N2O3 | Similar structure but different substitution pattern; potential for distinct biological activity. |
| N-Methylpyridin-2-carboxamide | C7H8N2O | Lacks tert-butyl group; simpler structure; used in similar applications but with varied activity profiles. |
| 2-Hydroxymethylpyridine | C7H9NO | No carbamate functionality; serves as a precursor in synthetic pathways. |
This table illustrates how the specific substituents on this compound influence its solubility, reactivity, and biological interactions compared to these related compounds.
Applications in Drug Delivery
Beyond its anticancer properties, this compound has been explored for applications in drug delivery systems. Its incorporation into thermo-sensitive terpolymer hydrogels has shown promise for controlled release applications, with hydrogels exhibiting thermo-reversible properties that can be tuned based on environmental conditions.
Case Studies
- Anticancer Activity Study : A study involving the administration of this compound to tumor-bearing mice demonstrated significant tumor suppression compared to control groups. The study highlighted the compound's ability to enhance apoptosis rates and inhibit tumor growth effectively.
- Drug Delivery System Evaluation : Research evaluating the use of this compound in hydrogel formulations indicated that varying monomer feed ratios and crosslinker content could optimize swelling properties for targeted drug delivery applications.
Q & A
Basic: What are the optimized synthetic routes for tert-Butyl (2-(hydroxymethyl)pyridin-3-yl)carbamate, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized by reacting 2-(hydroxymethyl)pyridin-3-amine with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine) in an inert atmosphere at low temperatures (0–5°C) to minimize side reactions . Yield optimization requires strict control of stoichiometry, temperature, and solvent polarity. For instance, using anhydrous dichloromethane (DCM) as the solvent improves carbamate formation efficiency. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .
Basic: How is this compound utilized as a protecting group in organic synthesis?
Answer:
The tert-butyl carbamate (Boc) group protects the amine functionality on the pyridine ring, enabling selective reactions at other sites (e.g., hydroxymethyl or pyridine nitrogen). Deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine without disrupting the hydroxymethyl group . This is critical in multi-step syntheses of pharmaceuticals, where intermediate stability is paramount.
Advanced: How does the hydroxymethyl substituent influence the compound’s reactivity compared to analogs like tert-Butyl (4-chloropyridin-3-yl)carbamate?
Answer:
The hydroxymethyl group enhances nucleophilic reactivity at the pyridine C-2 position, enabling functionalization via oxidation (e.g., to a carboxylic acid) or esterification. In contrast, chloro-substituted analogs (e.g., tert-Butyl (4-chloropyridin-3-yl)carbamate) favor SNAr reactions due to the electron-withdrawing chlorine . Computational studies suggest the hydroxymethyl group increases electron density at adjacent carbons, altering regioselectivity in cross-coupling reactions .
Advanced: What methodologies are used to study its interactions with enzymes, and how do structural modifications affect binding affinity?
Answer:
Crystallographic studies (using SHELX programs ) and molecular docking simulations reveal that the carbamate group forms hydrogen bonds with enzyme active sites (e.g., kinases or proteases). Modifying the hydroxymethyl group to a methoxy or formyl moiety reduces binding affinity by 3–5-fold, as shown in comparative assays . Isothermal titration calorimetry (ITC) further quantifies thermodynamic parameters (ΔG, ΔH) for structure-activity relationship (SAR) analysis .
Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?
Answer:
- NMR Spectroscopy: 1H/13C NMR confirms regioselectivity of substitutions (e.g., pyridine ring protons at δ 7.8–8.2 ppm) .
- X-ray Crystallography: SHELXL refinement resolves stereochemistry and hydrogen-bonding networks .
- Mass Spectrometry: High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 225.1) .
Advanced: How can researchers resolve contradictions in reported reactivity data between this compound and its bromo- or iodo-substituted analogs?
Answer:
Discrepancies often arise from solvent effects or competing reaction pathways. For example:
- In Suzuki-Miyaura coupling, the hydroxymethyl derivative exhibits lower reactivity than bromo analogs due to weaker C–O bond polarization.
- Kinetic studies (monitored via HPLC) show that iodinated analogs undergo faster oxidative addition in Pd-catalyzed reactions .
Systematic variation of catalysts (e.g., Pd(PPh3)4 vs. PdCl2) and solvents (DMF vs. THF) can reconcile such contradictions .
Safety: What are the critical laboratory handling protocols for this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For powder handling, NIOSH-approved N95 respirators are recommended .
- Stability: Store at 2–8°C under inert gas (argon) to prevent hydrolysis. Avoid exposure to strong acids/bases .
- Waste Disposal: Neutralize with dilute NaOH before disposal in halogenated waste containers .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
